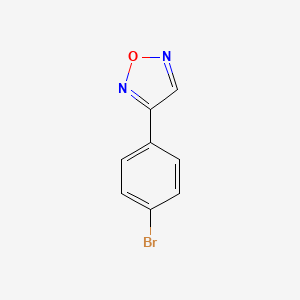

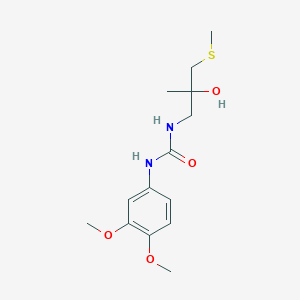

![molecular formula C24H18ClN3 B2882010 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-09-5](/img/structure/B2882010.png)

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core structure. This core is substituted with a 4-chlorophenyl group at the 3-position and a 4-methylphenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and quinoline rings, with the phenyl rings extending from the 3- and 1-positions. The presence of nitrogen in the pyrazole ring and the double bonds in the quinoline ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, quinolines can participate in electrophilic substitution reactions, and pyrazoles can undergo reactions at the nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of pyrazoloquinoline derivatives involves various strategies, highlighting their structural diversity and potential for further chemical modifications. For instance, Nagarajan and Shah (1992) detailed the synthesis of condensed heterotricycles, showcasing methods to obtain pyrazolo[3,4-c]quinoline derivatives through aminoalkylation and reductive cyclization processes. This foundational work emphasizes the versatility of pyrazoloquinoline scaffolds for further chemical exploration (Nagarajan & Shah, 1992).

Optical and Photophysical Properties

The study of optical absorption and fluorescence of pyrazoloquinoline derivatives, such as those conducted by Danel et al. (2010), reveals their potential in luminescent and electroluminescent applications. These compounds exhibit significant shifts in optical absorption and fluorescence bands depending on the solvent polarity, indicating their suitability for use in photonic devices and as active materials in organic electronics (Danel et al., 2010).

Photovoltaic Applications

Zeyada et al. (2016) explored the structural and optical properties of pyrazoloquinoline derivatives thin films, finding them suitable for photovoltaic applications. These compounds formed nanocrystallites dispersed in an amorphous matrix upon thermal deposition, with promising optical properties for use in organic–inorganic photodiode fabrication. This suggests their potential in enhancing the efficiency and performance of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoxaline derivatives, structurally similar to pyrazoloquinoline, have been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) demonstrated the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic media. Their findings highlight the broader applicability of pyrazoloquinoline analogs in industrial applications, particularly in protecting metals against corrosion (Saraswat & Yadav, 2020).

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3/c1-15-3-10-19(11-4-15)28-24-20-13-16(2)5-12-22(20)26-14-21(24)23(27-28)17-6-8-18(25)9-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCMHOXXABHELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

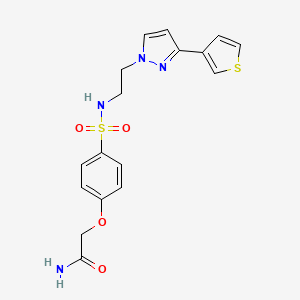

![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)

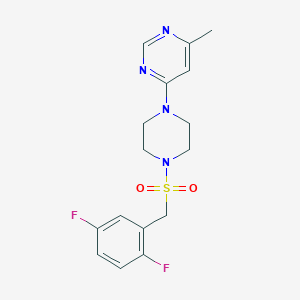

![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)

![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)

![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)

![N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)

![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2881950.png)